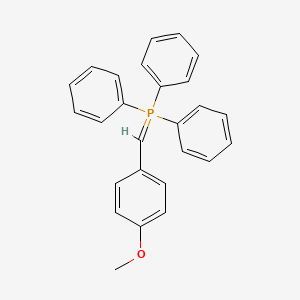

4-Methoxybenzylidene triphenylphosphorane

Übersicht

Beschreibung

4-Methoxybenzylidene triphenylphosphorane: is an organophosphorus compound with the molecular formula C26H23OP . It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one methoxybenzylidene group. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a ylide to form alkenes from aldehydes and ketones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxybenzylidene triphenylphosphorane can be synthesized through a two-step process starting from triphenylphosphine. The first step involves the P-alkylation of triphenylphosphine with 4-methoxybenzyl chloride to form the corresponding phosphonium salt. The second step involves the deprotonation of the phosphonium salt using a strong base such as sodium hydride or butyllithium to yield the desired ylide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxybenzylidene triphenylphosphorane primarily undergoes the Wittig reaction, a type of substitution reaction where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a betaine intermediate, which subsequently eliminates triphenylphosphine oxide to yield the desired alkene .

Common Reagents and Conditions:

Reagents: Aldehydes or ketones, strong bases (e.g., sodium hydride, butyllithium)

Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

Major Products: The major products of the Wittig reaction involving this compound are alkenes, with the specific structure depending on the aldehyde or ketone used as the reactant .

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzylidene triphenylphosphorane has several applications in scientific research:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.

Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Employed in the preparation of conjugated polymers and other materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 4-methoxybenzylidene triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate. The ylide reacts with the carbonyl compound (aldehyde or ketone) to form the betaine, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .

Vergleich Mit ähnlichen Verbindungen

Methoxymethylenetriphenylphosphorane: Another Wittig reagent used for homologization of aldehydes and ketones to extended aldehydes.

Benzylidenetriphenylphosphorane: Similar structure but lacks the methoxy group, affecting its reactivity and selectivity in Wittig reactions.

Uniqueness: 4-Methoxybenzylidene triphenylphosphorane is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .

Biologische Aktivität

4-Methoxybenzylidene triphenylphosphorane (CAS No. 21960-26-9) is a phosphonium compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

This compound is characterized by a triphenylphosphine moiety linked to a 4-methoxybenzylidene group. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biomolecules, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to its antibacterial and antiviral effects. For instance, it may interact with protein phosphatases, modulating cellular signaling pathways crucial for cell proliferation and differentiation.

- Cellular Effects : It influences gene expression and cellular metabolism by affecting phosphorylation states of proteins. This modulation can impact transcription factors involved in immune responses and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Antiviral Properties : Preliminary data suggest potential antiviral effects, possibly through the inhibition of viral replication pathways.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress in cellular models .

Case Studies and Experimental Data

- In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

- Animal Models : In vivo studies demonstrated that administration of this compound led to reduced tumor growth in xenograft models. The observed effects were attributed to its ability to induce apoptosis and inhibit angiogenesis .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, highlighting its therapeutic potential in cancer treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)methylidene-triphenyl-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23OP/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWXTNDORACTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378612 | |

| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21960-26-9 | |

| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.